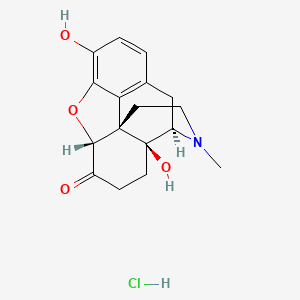

Oxymorphone hydrochloride

Description

This compound is the hydrochloride salt form of oxymorphone, a semisynthetic opioid with a potent analgesic property. This compound binds to and activates opiate receptors, specifically mu-receptors, in the central nervous system (CNS). This results in sedation, analgesia, decreased gastrointestinal motility, and respiratory depression.

An opioid analgesic with actions and uses similar to those of MORPHINE, apart from an absence of cough suppressant activity. It is used in the treatment of moderate to severe pain, including pain in obstetrics. It may also be used as an adjunct to anesthesia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1092)

See also: Oxymorphone (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4.ClH/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9;/h2-3,12,15,19,21H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGJBQBWUGVESK-KCTCKCTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-41-5 (Parent) | |

| Record name | Oxymorphone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10189214 | |

| Record name | Oxymorphone hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357-07-3 | |

| Record name | Oxymorphone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymorphone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymorphone hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMORPHONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2EI94NBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxymorphone Hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxymorphone hydrochloride is a potent semi-synthetic opioid analgesic and a derivative of thebaine.[1] It is utilized for the management of moderate to severe pain.[2][3] As a µ-opioid receptor agonist, its pharmacological activity is central to its therapeutic effects.[2][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, pharmacological profile, and associated experimental methodologies, tailored for professionals in research and drug development.

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its interaction with opioid receptors and its overall pharmacological profile.

Chemical Name: 4,5α-Epoxy-3,14-dihydroxy-17-methylmorphinan-6-one hydrochloride[1][5]

Molecular Formula: C₁₇H₂₀ClNO₄[6][7]

Molecular Weight: 337.80 g/mol [5][6][7]

Chemical Structure Diagram:

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound influence its formulation, stability, and pharmacokinetic behavior.

| Property | Value |

| Appearance | White to off-white crystalline powder[5][7] |

| Melting Point | ~254°C (with decomposition)[7] |

| Solubility | Freely soluble in water; sparingly soluble in alcohol and ether[5][7][8] |

| pKa | pKa1: 8.17 (tertiary amine), pKa2: 9.54 (phenolic hydroxyl) at 37°C[5][7][8] |

| Octanol/Water Partition Coefficient (logP) | 0.98 at 37°C and pH 7.4[5][7][8] |

Pharmacology

Oxymorphone primarily exerts its analgesic effects by acting as a selective agonist at the µ-opioid receptor.[2]

Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Ki) of oxymorphone for the human opioid receptors.

| Receptor | Ki (nM) |

| µ (mu) | 0.78[9] |

| δ (delta) | 50[9] |

| κ (kappa) | 137[9] |

Mechanism of Action and Signaling Pathway

Upon binding to the µ-opioid receptor, a G-protein coupled receptor, oxymorphone initiates an intracellular signaling cascade that leads to a reduction in neuronal excitability and neurotransmitter release.

Caption: Oxymorphone's µ-opioid receptor signaling pathway.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining its dosing regimen and understanding potential drug interactions.

| Parameter | Value |

| Oral Bioavailability | Approximately 10%[10][11][12] |

| Plasma Protein Binding | 10-12%[10][13] |

| Metabolism | Primarily hepatic glucuronidation[5][10][13] |

| Major Metabolites | Oxymorphone-3-glucuronide, 6-hydroxy-oxymorphone[1][5][10] |

| Elimination Half-life | 7-11 hours (oral formulation)[14] |

| Excretion | Primarily renal, with <1% excreted as unchanged drug[5][13][15] |

Metabolic Pathway

Oxymorphone is extensively metabolized in the liver, mainly through phase II conjugation.

References

- 1. Oxymorphone extended-release (Chapter 25) - The Essence of Analgesia and Analgesics [cambridge.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. radiusga.com [radiusga.com]

- 4. Facebook [cancer.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound | C17H20ClNO4 | CID 5359390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 357-07-3 [smolecule.com]

- 8. DailyMed - OPANA ER- this compound tablet, film coated, extended release [dailymed.nlm.nih.gov]

- 9. Oxymorphone - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Articles [globalrx.com]

- 12. Review of oral oxymorphone in the management of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. drugs.com [drugs.com]

Oxymorphone hydrochloride receptor binding affinity studies

An In-depth Technical Guide to the Receptor Binding Affinity of Oxymorphone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the receptor binding affinity of this compound, a potent semi-synthetic opioid analgesic. The information herein is intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development to facilitate a deeper understanding of oxymorphone's molecular interactions and functional profile.

Introduction to Oxymorphone

Oxymorphone is a powerful mu-opioid receptor (MOR) agonist, with weaker affinity for the delta- (DOR) and kappa- (KOR) opioid receptors.[1] Its primary therapeutic action, analgesia, is mediated through its high-affinity binding to MORs in the central nervous system.[1][2] Understanding the precise binding characteristics of oxymorphone at these receptors is fundamental to both elucidating its mechanism of action and developing novel analgesics with improved therapeutic profiles.

Receptor Binding Affinity Data

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. The data presented below, compiled from various studies, demonstrates oxymorphone's potent and selective affinity for the mu-opioid receptor.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference Tissue/Cell Line |

| Oxymorphone | Mu-Opioid (MOR) | 0.406 | Recombinant human MOR[3] |

| Mu-Opioid (MOR) | 0.78 | Not Specified[1] | |

| Delta-Opioid (DOR) | 50 | Not Specified[1] | |

| Kappa-Opioid (KOR) | 137 | Not Specified[1] |

Note: Variability in Ki values can arise from differences in experimental conditions, such as the radioligand used, tissue source (e.g., rat brain homogenates vs. recombinant human receptors), and assay methodology.[2][4]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of receptor binding affinity is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., oxymorphone) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.

Objective

To determine the binding affinity (Ki) of this compound for the human mu-opioid receptor.

Materials

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).[4][5]

-

Radioligand: A selective mu-opioid receptor agonist, such as [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).[3]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid receptor antagonist, such as Naloxone, to determine the amount of radioligand that binds to non-receptor components.[3]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[3]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) to separate bound from unbound radioligand.

-

Scintillation Counter: To quantify the radioactivity captured on the filters.

Procedure

-

Membrane Preparation: Frozen cell membranes are thawed on ice and resuspended in ice-cold assay buffer to a consistent final protein concentration.

-

Assay Setup: The assay is typically performed in a 96-well plate format with all conditions tested in triplicate.

-

Total Binding: Contains cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Contains cell membranes, radioligand, and a high concentration of naloxone.

-

Competitor Binding: Contains cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated, often at room temperature for a specified period (e.g., 60-90 minutes), to allow the binding reaction to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity (in disintegrations per minute, DPM) is measured using a scintillation counter.

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding DPM from the total binding DPM.

-

Competition Curve Generation: The percentage of specific binding is plotted against the logarithm of the oxymorphone concentration. This generates a sigmoidal dose-response curve.

-

IC50 Determination: The IC50 (half-maximal inhibitory concentration) is determined from the competition curve. It is the concentration of oxymorphone that displaces 50% of the specifically bound radioligand.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:[3]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Mu-Opioid Receptor Signaling Pathway

Upon binding of oxymorphone, the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[6] The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o).

Caption: Oxymorphone-induced mu-opioid receptor signaling cascade.

References

- 1. Oxycodone - Wikipedia [en.wikipedia.org]

- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. zenodo.org [zenodo.org]

- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Oxymorphone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of oxymorphone hydrochloride, a potent semi-synthetic opioid analgesic. The information compiled herein is intended to support research, development, and quality control activities by providing key physicochemical data, receptor binding affinities, and detailed experimental protocols for assessing its functional activity.

Physicochemical Properties

This compound is a white or slightly off-white, odorless crystalline powder.[1] Its fundamental physicochemical properties are crucial for formulation development, analytical method design, and understanding its pharmacokinetic profile.

| Property | Value | Reference |

| Chemical Name | 4,5α-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one hydrochloride | [2] |

| Molecular Formula | C₁₇H₁₉NO₄ • HCl | [1] |

| Molecular Weight | 337.80 g/mol | [1][2] |

| Solubility | Freely soluble in water, sparingly soluble in alcohol and ether. | [2] |

| pKa₁ | 8.17 (at 37°C) | [2] |

| pKa₂ | 9.54 (at 37°C) | [2] |

| Octanol/Water Partition Coefficient (log P) | 0.98 (at 37°C and pH 7.4) | [2] |

Opioid Receptor Binding Affinity

Oxymorphone primarily exerts its analgesic effects through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[3] Its binding affinity for the different opioid receptor subtypes (μ, δ, and κ) dictates its pharmacological profile.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| μ-Opioid Receptor (MOR) | 0.78 | [4] |

| δ-Opioid Receptor (DOR) | 50 | [4] |

| κ-Opioid Receptor (KOR) | 137 | [4] |

These data indicate that oxymorphone is a potent and selective agonist at the μ-opioid receptor.

Mu-Opioid Receptor Signaling Pathway

Upon binding to the μ-opioid receptor, oxymorphone initiates a cascade of intracellular events characteristic of Gαi/o-coupled GPCRs. This signaling pathway ultimately leads to the modulation of neuronal excitability and the analgesic response.

References

The Pharmacokinetics of Oxymorphone Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of oxymorphone hydrochloride in various preclinical animal models. The data and methodologies presented are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this potent opioid analgesic, thereby guiding further research and drug development.

Introduction

Oxymorphone is a semi-synthetic opioid agonist with high affinity for the μ-opioid receptor. It is utilized for the management of moderate to severe pain. Preclinical pharmacokinetic studies in animal models are fundamental to characterizing the drug's behavior in a biological system, providing essential data for dose selection, toxicity assessment, and prediction of human pharmacokinetics. This document summarizes key pharmacokinetic parameters, experimental designs, and metabolic pathways of oxymorphone in rats, mice, dogs, and non-human primates.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models following different routes of administration.

Rat Models

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| AUC (0-24h) | Oral | 2.5 - 10 (males) | Up to 5.6-fold higher than human therapeutic doses | [1][2] |

| Oral | 5 - 25 (females) | Up to 5.6-fold higher than human therapeutic doses | [1][2] | |

| Bioavailability | Intranasal | Not Specified | 43% | [3] |

Mouse Models

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| AUC (0-24h) | Oral | 10 - 150 | Up to 64-fold higher than human therapeutic doses | [1][2] |

Canine Models

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| Half-life (t½) | Intravenous | Not Specified | Short | [4] |

| Clearance | Intravenous | Not Specified | High | [4] |

Non-Human Primate Models

Titi Monkeys (Callicebus spp.)

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| Half-life (t½) | Intravenous | 0.075 | 390 min | [5][6] |

| Clearance | Intravenous | 0.075 | 39 mL/min/kg | [5][6] |

Rhesus Macaques (Macaca mulatta)

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| Half-life (t½) | Intravenous | 0.1 | ~1.5 h | [7] |

| Clearance | Intravenous | 0.075 | Faster than Titi monkeys | [5][6] |

| Mean Residence Time (MRT) | Intravenous | 0.1 | 1.7 h | [7] |

Experimental Protocols

The following sections detail the typical methodologies employed in pharmacokinetic studies of this compound in animal models.

Animal Models and Housing

-

Species: Sprague-Dawley rats, CD-1 mice, Beagle dogs, Titi monkeys (Callicebus spp.), and Rhesus macaques (Macaca mulatta) are commonly used.[1][2][4][5][6][8]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except when fasting is required for the study protocol.

Drug Administration

-

Formulation: this compound is typically dissolved in a suitable vehicle, such as sterile water or saline, for administration.[8]

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection, typically into a tail vein in rodents or a cephalic or saphenous vein in larger animals.[4][5][6]

-

Subcutaneous (SC): Injected into the loose skin over the back or flank.[4]

-

Oral (PO): Administered via gavage for rodents or in capsules for larger animals.[1][2]

-

Intranasal (IN): Administered as a solution into the nasal cavity.[3]

-

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. Common collection sites include the tail vein (rats), saphenous vein (dogs), or femoral vein (non-human primates). To avoid excessive blood loss, the number of samples collected from a single animal may be limited.[5][6][8]

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (typically at -20°C or -80°C) until analysis.

Bioanalytical Method

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the quantification of oxymorphone in plasma due to its high sensitivity and specificity.[7][9]

-

Sample Preparation: Plasma samples typically undergo a protein precipitation or solid-phase extraction (SPE) step to remove interfering substances before analysis.

-

Quantification: The concentration of oxymorphone is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Visualizations

Experimental Workflow

Metabolic Pathway of Oxymorphone

Metabolism and Excretion

Oxymorphone is extensively metabolized, primarily in the liver. The major metabolic pathway is Phase II glucuronidation, with a smaller contribution from Phase I reduction.[10][11]

-

Glucuronidation: The primary route of metabolism for oxymorphone is conjugation with glucuronic acid to form oxymorphone-3-glucuronide. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[11][12] The resulting glucuronide metabolite is generally considered to be inactive.

-

6-Keto Reduction: A minor metabolic pathway involves the reduction of the 6-keto group to form 6-hydroxy-oxymorphone. This metabolite has been shown to be pharmacologically active.[10]

-

Excretion: The metabolites of oxymorphone, along with a small amount of unchanged drug, are primarily excreted in the urine.[10] Studies in various animal species have shown that the majority of the administered dose is excreted within the first 24 hours.[10]

Conclusion

The pharmacokinetic profile of this compound has been characterized in several key animal models. The data indicate that the drug is subject to extensive metabolism, primarily through glucuronidation. The route of administration significantly influences the pharmacokinetic parameters. Understanding these species-specific differences is critical for the extrapolation of preclinical data to human clinical trials and for the successful development of new oxymorphone-based therapeutics. The experimental protocols and bioanalytical methods described herein provide a foundation for designing and conducting future non-clinical studies.

References

- 1. This compound, a potent opioid analgesic, is not carcinogenic in rats or mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Review of oral oxymorphone in the management of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of oxymorphone in titi monkeys (Callicebus spp.) and rhesus macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Oxymorphone in Titi Monkeys (Callicebus spp.) and Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Behavioral Effects of an Extended-Release, Liposome-Encapsulated Preparation of Oxymorphone in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and behavioral effects of an extended-release, liposome-encapsulated preparation of oxymorphone in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

An In-Depth Technical Guide to Oxymorphone Hydrochloride Metabolism and Metabolite Identification

Introduction

Oxymorphone hydrochloride, a potent semi-synthetic opioid analgesic, is utilized for the management of moderate to severe pain.[1] A thorough understanding of its metabolic fate is critical for drug development professionals, clinical pharmacologists, and toxicologists to predict its efficacy, safety profile, potential drug-drug interactions, and to develop robust analytical methods for its detection. This technical guide provides a comprehensive overview of the metabolic pathways of oxymorphone, its major metabolites, and the detailed experimental protocols used for their identification and quantification.

Core Metabolism of this compound

Oxymorphone undergoes extensive first-pass metabolism, primarily in the liver, which results in an oral bioavailability of approximately 10%.[1][2] Unlike many other opioids such as oxycodone, oxymorphone's metabolism is not significantly mediated by the cytochrome P450 (CYP) enzyme system.[1][3] This characteristic minimizes the potential for metabolic drug-drug interactions with substances that inhibit or induce CYP enzymes.[1][4] The primary metabolic routes are Phase II conjugation (glucuronidation) and, to a lesser extent, reduction.

The principal metabolic pathway for oxymorphone is glucuronidation, a Phase II reaction where glucuronic acid is conjugated to the parent molecule.[1][2][5] This process is catalyzed predominantly by the enzyme Uridine Diphosphate Glucuronosyltransferase 2B7 (UGT2B7).[1][4] This reaction leads to the formation of oxymorphone-3-glucuronide, the most abundant metabolite.[1][5]

A secondary, minor pathway involves the reduction of the 6-keto group on the oxymorphone molecule.[1] This results in the formation of 6-hydroxy-oxymorphone, which is an active metabolite.[3][5]

Key Metabolites and Quantitative Data

The biotransformation of oxymorphone results in two primary metabolites that are of clinical and analytical significance:

-

Oxymorphone-3-glucuronide (O3G): This is the major, inactive metabolite. Its plasma area under the curve (AUC) is approximately 90 times higher than that of the parent oxymorphone, highlighting the prevalence of the glucuronidation pathway.[5]

-

6-OH-Oxymorphone: This is a minor, but pharmacologically active, metabolite.[3][5] Following a single oral dose, its mean plasma AUC is about 70% of the oxymorphone AUC, but it becomes essentially equivalent to the parent compound at steady-state.[5]

Less than 1% of an administered dose of oxymorphone is excreted unchanged in the urine.[5] The majority is eliminated as metabolites.

Table 1: Relative Abundance of Oxymorphone and Metabolites in Plasma

| Compound | Type | Relative Plasma AUC (vs. Parent) |

| Oxymorphone | Parent, Active | 1x |

| Oxymorphone-3-glucuronide | Metabolite, Inactive | ~90x[5] |

| 6-OH-Oxymorphone | Metabolite, Active | ~0.7x (single dose), ~1x (steady-state)[5] |

Table 2: Urinary Excretion of Oxymorphone and Metabolites (% of Administered Dose)

| Compound | % of Dose Excreted in Urine |

| Unchanged Oxymorphone | < 1%[5] |

| Oxymorphone-3-glucuronide | 33% to 38%[2][5] |

| 6-OH-Oxymorphone | 0.25% to 0.62%[2][5] |

Methodologies for Metabolite Identification and Quantification

The accurate identification and quantification of oxymorphone and its metabolites in biological matrices such as plasma, urine, and human liver microsomes (HLMs) are essential for pharmacokinetic studies and clinical monitoring.[6] The most common analytical techniques employed are hyphenated chromatographic methods, including High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

Experimental Protocols

Below is a generalized protocol for the analysis of oxymorphone and its metabolites, synthesized from common methodologies.[6][7]

1. Sample Collection and Storage:

-

Matrix: Collect whole blood (for plasma) or urine in appropriate containers.

-

Storage: Samples should be stored frozen at -20°C or -80°C until analysis to ensure analyte stability.

2. Sample Preparation:

-

Internal Standard Addition: Spike all samples, calibrators, and quality controls with a known concentration of a deuterated internal standard (e.g., oxymorphone-d3) to correct for extraction variability and matrix effects.[7]

-

Hydrolysis (for total drug measurement in urine):

-

To measure glucuronidated metabolites, an enzymatic hydrolysis step is required.

-

Adjust the pH of the urine sample and add a β-glucuronidase enzyme solution.

-

Incubate the mixture (e.g., at 50°C for 16 hours) to cleave the glucuronide bond, converting O3G back to oxymorphone.[6]

-

-

Extraction (Solid-Phase Extraction - SPE):

-

Condition a mixed-mode SPE cartridge with appropriate solvents (e.g., methanol followed by water).

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a series of solvents to remove interfering matrix components.

-

Elute the analytes of interest using an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

-

-

Derivatization (Required for GC-MS):

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

To make the analytes volatile for gas chromatography, perform a two-step derivatization. First, react with methoxylamine to form oxime derivatives from the ketone groups. Then, add acetic anhydride to form acetylated derivatives.[7] For HPLC-MS/MS, this step is typically not required.

-

3. Chromatographic Separation:

-

HPLC: Use a C18 reverse-phase column with a gradient mobile phase (e.g., consisting of water and acetonitrile with a modifier like formic acid) to achieve chromatographic separation of oxymorphone from its metabolites and other endogenous compounds.[6]

-

GC: Use a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) with a temperature program to separate the derivatized analytes.[7]

4. Mass Spectrometric Detection:

-

Ionization: Use Electrospray Ionization (ESI) in positive mode for HPLC-MS/MS or Electron Ionization (EI) for GC-MS.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for tandem MS or Selective Ion Monitoring (SIM) mode for single-quadrupole MS.[7]

-

Transitions/Ions: Monitor specific precursor-to-product ion transitions for each analyte and its internal standard. For example, in HPLC-MS/MS, the transition for oxymorphone might be m/z 302 → 284.[6]

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.[6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Oxymorphone extended-release (Chapter 25) - The Essence of Analgesia and Analgesics [cambridge.org]

- 3. Oxymorphone Extended-Release Tablets (Opana ER) For the Management of Chronic Pain: A Practical Review for Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Oxymorphone Hydrochloride: A Technical Guide to its History, Development, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymorphone hydrochloride, a potent semi-synthetic opioid analgesic, has a rich and complex history in the landscape of pain management. First synthesized in 1914, its journey from initial discovery to clinical application and eventual market adjustments reflects the evolving understanding of opioid pharmacology and the societal impacts of their use. This technical guide provides an in-depth exploration of the history, chemical synthesis, mechanism of action, pharmacokinetics, and clinical development of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to facilitate a deeper understanding of this significant molecule.

Introduction: A Historical Overview

Oxymorphone was first synthesized in Germany in 1914.[1] However, it was not until 1955 that it was patented in the United States by Endo Pharmaceuticals, and it was subsequently introduced for medical use in the U.S. in January 1959.[1][2] Initially available in parenteral and suppository formulations, oral immediate-release (IR) and later, extended-release (ER) tablets were developed to provide more convenient dosing options for patients with moderate to severe pain.[1][2][3]

The development of the extended-release formulation, Opana® ER, which utilized the TIMERx® controlled-release delivery system, was a significant step in providing long-acting pain relief.[2] However, the potent nature of oxymorphone also led to its misuse and abuse. In response to the growing opioid epidemic, the U.S. Food and Drug Administration (FDA) requested the removal of the reformulated Opana® ER from the market in 2017 due to public health concerns related to its intravenous abuse.[1]

Chemical Synthesis and Properties

This compound is a semi-synthetic opioid derived from thebaine, a naturally occurring alkaloid found in the opium poppy.[2][4] The synthesis of oxymorphone from thebaine or the related compound oripavine typically involves a two-step process: oxidation followed by reduction.[5][6]

General Synthesis Pathway

A common synthetic route involves the oxidation of thebaine to 14-hydroxycodeinone, which is then subjected to catalytic hydrogenation to yield oxycodone. Subsequent N-demethylation and other modifications can lead to the formation of oxymorphone.[6][7] An alternative starting material is oripavine, which can also be converted to oxymorphone.[4]

Experimental Protocol: Synthesis of this compound from Oxycodone Hydrochloride

This protocol outlines a general method for the synthesis of this compound from oxycodone hydrochloride.

Materials:

-

Oxycodone hydrochloride

-

Alkali solution (e.g., ammonium hydroxide)

-

Reagents for demethylation

-

Hydrogen gas

-

Catalyst for hydrogenation (e.g., Palladium on carbon)

-

Hydrochloric acid

-

Appropriate solvents (e.g., water, acetone)

Procedure:

-

Alkalinization: Dissolve oxycodone hydrochloride in a suitable solvent and treat with an alkali solution to obtain the free base, oxycodone.

-

Demethylation: Perform a demethylation reaction on the oxycodone free base to yield oxymorphone. This step often involves specialized reagents and reaction conditions.

-

Hydrogenation: Subject the resulting oxymorphone to a hydrogenation reaction under acidic conditions in the presence of a catalyst to reduce any remaining double bonds.

-

Salt Formation: React the hydrogenated product with hydrochloric acid to form this compound.

-

Purification: The final product is then purified, typically by recrystallization from a suitable solvent like acetone, and dried under reduced pressure.[1]

Physicochemical Properties

This compound is an odorless, white to off-white crystalline powder.[8] It is freely soluble in water and sparingly soluble in alcohol and ether.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₇H₁₉NO₄・HCl |

| Molecular Weight | 337.80 g/mol |

| Melting Point | 248–249 °C (decomposes)[8] |

| Appearance | White crystalline powder[8] |

| Solubility | Freely soluble in water |

Mechanism of Action and Pharmacology

Oxymorphone exerts its analgesic effects primarily as a potent agonist of the mu-opioid receptor (μ-opioid receptor, MOR).[8][9] It also has a lesser affinity for the delta-opioid receptor (DOR) and minimal affinity for the kappa-opioid receptor (KOR).[9][10]

Receptor Binding and Signaling

The binding of oxymorphone to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels.[11][12] These actions result in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, thereby inhibiting the transmission of pain signals.[12]

In addition to the classical G-protein signaling pathway, μ-opioid receptor activation can also trigger the recruitment of β-arrestin proteins.[11][13] The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate distinct downstream signaling cascades.[11][13]

Experimental Protocol: Mu-Opioid Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a compound for the μ-opioid receptor using a radioligand binding assay.

Materials:

-

Cell membranes expressing the human μ-opioid receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]diprenorphine)

-

Test compound (unlabeled oxymorphone)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, varying concentrations of the unlabeled test compound, and a fixed concentration of the radioligand.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[14][15]

Experimental Protocol: β-Arrestin Recruitment Assay

This protocol outlines a method to measure β-arrestin recruitment to the μ-opioid receptor upon agonist stimulation, for example, using the PathHunter® assay.

Materials:

-

Cells co-expressing the human μ-opioid receptor and a β-arrestin fusion protein (e.g., U2OS-hMOR-βarrestin2 cells)

-

Known MOR agonist (e.g., DAMGO)

-

Test compound (oxymorphone)

-

Assay-specific detection reagents

-

Luminometer

Procedure:

-

Cell Plating: Seed the engineered cells in a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Agonist Stimulation: Add a fixed concentration of a known MOR agonist to stimulate β-arrestin recruitment.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol and measure the resulting chemiluminescent signal using a luminometer.

-

Data Analysis: Analyze the data to determine the potency and efficacy of the test compound in recruiting β-arrestin.[13][16]

Caption: G-protein and β-arrestin signaling pathways of the μ-opioid receptor activated by oxymorphone.

Pharmacokinetics

The pharmacokinetic profile of oxymorphone is characterized by extensive first-pass metabolism, leading to a low oral bioavailability of approximately 10%.[2] It is primarily metabolized in the liver through glucuronidation to form oxymorphone-3-glucuronide and to a lesser extent, 6-hydroxyoxymorphone.[17] Unlike many other opioids, oxymorphone does not undergo significant metabolism by the cytochrome P450 enzyme system.[10][17]

Pharmacokinetic Parameters

The pharmacokinetic parameters of oxymorphone vary depending on the formulation (immediate-release vs. extended-release).

Table 2: Pharmacokinetic Parameters of Oral Oxymorphone Formulations in Healthy Adults

| Parameter | Immediate-Release (IR) | Extended-Release (ER) |

| Bioavailability | ~10% | ~10% |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours[17] | 2-4 hours[17] |

| Elimination Half-life (t½) | 7.3 - 9.4 hours[18] | 9.4 - 11.3 hours[2] |

| Metabolism | Hepatic glucuronidation[17] | Hepatic glucuronidation[17] |

| Excretion | Primarily renal[17] | Primarily renal[17] |

Analytical Methodology

The quantification of oxymorphone in biological matrices such as plasma is crucial for pharmacokinetic and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: Quantification of Oxymorphone in Human Plasma by LC-MS/MS

This protocol provides a general procedure for the analysis of oxymorphone in human plasma.

Materials:

-

Human plasma samples

-

Internal standard (e.g., oxymorphone-d₃)

-

Solid-phase extraction (SPE) cartridges

-

Acetonitrile, methanol, formic acid, and water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To a plasma sample, add the internal standard.

-

Perform a solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix.

-

Elute the analytes from the SPE cartridge and evaporate the eluent to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

Caption: General experimental workflow for the quantification of oxymorphone in human plasma.

Clinical Development and Efficacy

The clinical development of this compound has focused on its efficacy and safety in the management of moderate to severe acute and chronic pain. Numerous clinical trials have been conducted to evaluate both the immediate-release and extended-release formulations.

Clinical Trial Design and Endpoints

Phase III clinical trials for oxymorphone ER in chronic pain have often employed a randomized, double-blind, placebo-controlled, enriched-enrollment design.[2] In such trials, patients are typically titrated to a stable and effective dose of the active drug during an open-label period before being randomized to either continue the active treatment or switch to a placebo.[2] The primary efficacy endpoint is often the change in pain intensity from baseline, as measured by a visual analog scale (VAS) or a numeric rating scale (NRS).[3][14]

Experimental Protocol: Phase III Clinical Trial for Chronic Low Back Pain (Enriched-Enrollment Design)

This protocol outlines a typical design for a Phase III clinical trial evaluating the efficacy and safety of oxymorphone ER in patients with chronic low back pain.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, enriched-enrollment, parallel-group study.

Patient Population: Adult patients with a diagnosis of chronic low back pain for at least three months, who require continuous, around-the-clock opioid therapy.

Procedures:

-

Screening and Washout: Eligible patients undergo a screening period and washout of their previous analgesic medications.

-

Open-Label Titration Phase: All patients receive open-label oxymorphone ER, starting at a low dose (e.g., 5 mg every 12 hours) and titrated upwards over several weeks to achieve a stable and effective dose with acceptable tolerability.

-

Randomization: Patients who achieve a stable and effective dose are randomized in a double-blind manner to one of two treatment arms:

-

Arm 1: Continue their stable dose of oxymorphone ER.

-

Arm 2: Receive a matching placebo.

-

-

Double-Blind Treatment Phase: Patients continue their assigned treatment for a predefined period (e.g., 12 weeks).

-

Efficacy and Safety Assessments:

-

Primary Efficacy Endpoint: Change in the average 24-hour pain intensity score from baseline to the end of the double-blind phase.

-

Secondary Efficacy Endpoints: Patient and clinician global impression of change, quality of life assessments, and use of rescue medication.

-

Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.

-

-

Statistical Analysis: The primary efficacy analysis is typically an intent-to-treat (ITT) analysis comparing the change in pain scores between the oxymorphone ER and placebo groups.[2]

Clinical Efficacy and Safety

Clinical trials have consistently demonstrated the efficacy of oxymorphone ER in providing sustained pain relief for patients with chronic pain conditions such as osteoarthritis and chronic low back pain.[2][3] The most common adverse events reported are typical of opioid analgesics and include constipation, nausea, somnolence, headache, and dizziness.[2]

Table 3: Summary of Efficacy Results from a Phase III Trial of Oxymorphone ER in Chronic Low Back Pain

| Endpoint | Oxymorphone ER Group | Placebo Group | p-value |

| Change in Pain Intensity (VAS) | -18.21 | +18.55 | <0.0001 |

| Discontinuation due to Lack of Efficacy | 11% | 53% | <0.001 |

| Patient Rating of "Good" to "Excellent" | 97% | Not Reported | N/A |

Data adapted from a randomized, double-blind, placebo-controlled study in opioid-experienced patients with chronic low back pain.[6][14]

Conclusion

This compound remains a significant compound in the field of opioid pharmacology. Its history reflects the broader narrative of opioid development, from the pursuit of potent analgesia to the challenges of mitigating abuse and addiction. For researchers and drug development professionals, a thorough understanding of its synthesis, mechanism of action, and clinical profile is essential. The detailed protocols and compiled data presented in this guide are intended to provide a solid foundation for future research and development efforts in the ongoing quest for safer and more effective pain management strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Oxymorphone Extended-Release Tablets (Opana ER) For the Management of Chronic Pain: A Practical Review for Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of oral oxymorphone in the management of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. research.monash.edu [research.monash.edu]

- 6. US9062062B1 - Synthesis of oxycodone hydrochloride - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Establishment to measure oxycodone in plasma with liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacodynamic effects of oral oxymorphone: Abuse liability, analgesic profile and direct physiological effects in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Bifunctional Peptidomimetic G Protein-Biased Mu-Opioid Receptor Agonist and Neuropeptide FF Receptor Antagonist KGFF09 Shows Efficacy in Visceral Pain without Rewarding Effects after Subcutaneous Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of oxycodone, noroxycodone, oxymorphone, and noroxymorphone in human plasma by liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Pharmacological Differences Between Oxymorphone Hydrochloride and Morphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the structural, physicochemical, and pharmacological properties of oxymorphone hydrochloride and morphine. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and opioid research.

Core Structural Differences

Morphine, a naturally occurring opiate, and oxymorphone, a semi-synthetic opioid, share a foundational pentacyclic morphinan structure. However, key modifications in oxymorphone's chemical architecture lead to significant differences in their pharmacological profiles.

The primary structural distinctions are:

-

Substitution at Carbon-6: Morphine possesses a hydroxyl (-OH) group at the C-6 position. In oxymorphone, this is replaced by a ketone (=O) group.[1]

-

Saturation of the C7-C8 Double Bond: Morphine has a double bond between carbons 7 and 8. This bond is saturated (a single bond) in oxymorphone.[1]

-

14-Hydroxyl Group: Oxymorphone features a hydroxyl group at the C-14 position, which is absent in morphine.

These modifications result in a higher lipophilicity for oxymorphone compared to morphine, which may facilitate its passage across the blood-brain barrier.[1]

Physicochemical and Pharmacological Data

The structural alterations translate into distinct physicochemical and pharmacological characteristics, which are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | This compound | Morphine |

| Chemical Formula | C₁₇H₂₀ClNO₄ | C₁₇H₁₉NO₃ |

| Molecular Weight | 337.80 g/mol | 285.34 g/mol |

| Octanol/Water Partition Coefficient (logP) | 0.98 (at 37°C and pH 7.4)[1] | 1.07 |

| Water Solubility | Freely soluble | Sparingly soluble |

| Lipophilicity | More lipid-soluble than morphine[1] | Less lipid-soluble |

Table 2: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| Oxymorphone | 0.78 | 50 | 137 |

| Morphine | 1.24 | 145 | 23.4 |

Note: Ki values are compiled from various sources and may not be directly comparable due to differing experimental conditions.

Table 3: Functional Potency and Efficacy

| Compound | Relative Analgesic Potency (Morphine = 1) |

| Oxymorphone (Parenteral) | ~8 - 13 times more potent than parenteral morphine[2] |

| Oxymorphone (Oral) | ~3 times more potent than oral morphine[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare opioid compounds like oxymorphone and morphine.

Opioid Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific opioid receptor.

Objective: To quantify the affinity of oxymorphone and morphine for µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation:

-

Cell membranes from stable cell lines expressing the recombinant human opioid receptors (µ, δ, or κ) are used.

-

Frozen cell membranes are thawed on ice and resuspended in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Assay buffer, a radiolabeled ligand (e.g., [³H]-DAMGO for MOR), and the membrane suspension.

-

Non-specific Binding: Assay buffer, the radiolabeled ligand, a high concentration of a non-selective opioid antagonist (e.g., naloxone), and the membrane suspension.

-

Competitive Binding: Assay buffer, the radiolabeled ligand, varying concentrations of the test compound (oxymorphone or morphine), and the membrane suspension.

-

-

Incubation: The plate is incubated at room temperature (typically for 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G protein-coupled receptors.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of oxymorphone and morphine in activating the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Similar to the receptor binding assay, cell membranes expressing the µ-opioid receptor are prepared.

-

Assay Buffer: A buffer containing Tris-HCl, MgCl₂, NaCl, and GDP is used. The presence of GDP is crucial for observing agonist-stimulated [³⁵S]GTPγS binding.

-

Assay Setup (in a 96-well plate, in triplicate):

-

Basal Binding: Assay buffer, [³⁵S]GTPγS, and membrane suspension.

-

Agonist-Stimulated Binding: Assay buffer, [³⁵S]GTPγS, varying concentrations of the agonist (oxymorphone or morphine), and membrane suspension.

-

Non-specific Binding: Assay buffer, a high concentration of unlabeled GTPγS, and membrane suspension.

-

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: Filters are washed with ice-cold buffer.

-

Scintillation Counting: Radioactivity on the filters is measured.

-

Data Analysis:

-

Specific binding is determined by subtracting non-specific binding from the total binding.

-

A concentration-response curve is generated by plotting the stimulated specific binding against the logarithm of the agonist concentration.

-

EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) are determined using non-linear regression.

-

Visualizations of Signaling Pathways and Experimental Workflows

Opioid Receptor G Protein-Coupled Signaling Pathway

Caption: G Protein-coupled signaling cascade initiated by opioid binding.

Opioid Receptor β-Arrestin Signaling Pathway

Caption: β-Arrestin pathway leading to receptor regulation and side effects.

Experimental Workflow for Opioid Compound Characterization

References

An In-depth Technical Guide to the Solubility and Stability of Oxymorphone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of oxymorphone hydrochloride, a potent semi-synthetic opioid analgesic. The information presented herein is intended to support research, development, and formulation activities by providing essential data and detailed experimental protocols.

Physicochemical Properties

This compound is a white to off-white crystalline powder. It is known to darken upon prolonged exposure to light. Key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉NO₄・HCl | [1] |

| Molecular Weight | 337.80 g/mol | [1][2] |

| pKa₁ | 8.17 (at 37°C) | [2][3] |

| pKa₂ | 9.54 (at 37°C) | [2][3] |

| Octanol/Water Partition Coefficient (log P) | 0.98 (at 37°C and pH 7.4) | [2][3] |

Solubility Profile

This compound is freely soluble in water and sparingly soluble in alcohol and ether.[2][4][5][6] A more detailed summary of its solubility in various solvents is provided in the table below.

| Solvent | Solubility | Temperature | Reference |

| Water | 1 g in 4 mL (equivalent to 250 mg/mL) | Not Specified | |

| Water | Freely Soluble | Not Specified | [2][4][5][6] |

| Alcohol | Sparingly Soluble | Not Specified | [2][5] |

| Ether | Sparingly Soluble | Not Specified | [2][5] |

| Dimethylformamide (DMF) | 30 mg/mL | Not Specified | |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | Not Specified | |

| Phosphate-Buffered Saline (PBS) | 10 mg/mL | pH 7.2 |

Stability Profile

The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. It is known to be sensitive to light and can undergo degradation under various stress conditions.

Photostability

This compound degrades upon contact with light and darkens with prolonged exposure. Therefore, it is crucial to protect the drug substance and its formulations from light.

Metabolic Stability

Oxymorphone is primarily metabolized in the liver through glucuronidation to form oxymorphone-3-glucuronide (inactive) and 6-hydroxy-oxymorphone (active).[4][7] It is not metabolized by the cytochrome P450 (CYP) enzyme system, which minimizes the potential for certain drug-drug interactions.[7][8]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. Based on the chemical structure of oxymorphone and the behavior of related opioids, the following degradation pathways can be anticipated under forced conditions.

-

Hydrolytic Degradation: While generally stable, forced hydrolysis under strong acidic or basic conditions may lead to minor degradation.

-

Oxidative Degradation: The phenolic moiety of oxymorphone is susceptible to oxidation, which could lead to the formation of dimers (pseudomorphine-like structures) and other oxidative products.[2]

-

Thermal Degradation: High temperatures can induce degradation, although specific pathways for oxymorphone are not extensively documented. Studies on related alkaloids suggest that complex reactions can occur.

-

Photolytic Degradation: As established, exposure to light will cause degradation. The specific photolytic degradation products need to be characterized.

A potential degradation pathway for oxymorphone involves the oxidation of the phenolic hydroxyl group, which is a common degradation route for morphine and related compounds.

References

- 1. This compound | C17H20ClNO4 | CID 5359390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Energetics of high temperature degradation of fentanyl into primary and secondary products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxymorphone Extended-Release Tablets (Opana ER) For the Management of Chronic Pain: A Practical Review for Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery of Oxymorphone as a Metabolite of Oxycodone

Executive Summary

Oxycodone, a semi-synthetic opioid analgesic in clinical use since 1917, is a cornerstone for managing moderate to severe pain.[1][2] Its efficacy and safety profile are intrinsically linked to its complex metabolism, primarily occurring in the liver. This technical guide provides a comprehensive overview of the discovery and characterization of oxymorphone, a pharmacologically active metabolite of oxycodone. The formation of oxymorphone, though a minor metabolic pathway, is of significant clinical and scientific interest due to its high potency and the genetic variability of the enzyme responsible for its production. This document details the metabolic pathways, experimental protocols used for discovery, quantitative pharmacokinetic and enzymatic data, and the clinical implications of this metabolic conversion.

The Metabolic Fate of Oxycodone

Oxycodone undergoes extensive hepatic metabolism, primarily through two key oxidative pathways mediated by the cytochrome P450 (CYP) enzyme superfamily.[3][4]

-

N-demethylation (Major Pathway): The principal metabolic route involves the N-demethylation of oxycodone to form noroxycodone. This reaction is predominantly catalyzed by the CYP3A4 and CYP3A5 enzymes and accounts for approximately 45% of an administered oxycodone dose.[2][5] Noroxycodone is generally considered a weak or inactive metabolite.[1][2]

-

O-demethylation (Minor Pathway): A smaller, yet clinically significant, portion of oxycodone is O-demethylated at the 3-position to form oxymorphone. This conversion is mediated by the polymorphic enzyme CYP2D6.[4][6] This pathway accounts for about 10-11% of the oxycodone dose.[5][7] Oxymorphone is a potent opioid agonist, with a much greater binding affinity for the µ-opioid receptor than the parent drug.[1][2]

These primary metabolites, noroxycodone and oxymorphone, can be further metabolized to noroxymorphone or undergo phase II conjugation (glucuronidation) before excretion.[1][2]

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic transformation of oxycodone.

Caption: Primary metabolic pathways of oxycodone.

Experimental Protocols for Metabolite Discovery

The identification of oxymorphone as a metabolite of oxycodone was achieved through a combination of in vitro and in vivo studies, coupled with sensitive analytical techniques.

In Vitro Metabolism Studies

In vitro systems are crucial for identifying metabolic pathways and the specific enzymes involved, free from the complexities of a whole organism.

-

Objective: To determine the metabolites of oxycodone and identify the responsible CYP450 isoforms.

-

Methodology: Human Liver Microsomes (HLMs) Incubation

-

Preparation: Pooled HLMs, which contain a mixture of drug-metabolizing enzymes, are prepared.

-

Incubation: Oxycodone (at concentrations typically ranging from 0.1 to 10 µM) is incubated with the HLMs at 37°C.[8] The reaction mixture includes an NADPH-regenerating system to support CYP450 activity.

-

Inhibition Studies: To pinpoint the specific enzymes, the incubation is repeated in the presence of selective chemical inhibitors. For example, ketoconazole is used to inhibit CYP3A4, while quinidine is used to inhibit CYP2D6.[7]

-

Reaction Termination: The reaction is stopped after a set time (e.g., 4 hours) by adding a solvent like ice-cold acetonitrile, which also precipitates proteins.[8]

-

Sample Analysis: After centrifugation, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify oxycodone and its metabolites.[8]

-

-

Methodology: Recombinant Human CYP Enzymes

-

To confirm the findings from HLM studies, oxycodone is incubated with individual, recombinantly expressed human CYP enzymes (e.g., rCYP3A4, rCYP2D6).

-

This allows for the unambiguous assignment of a specific metabolic reaction to a single enzyme. Studies using this method confirmed that CYP2D6 is the primary enzyme responsible for producing oxymorphone, while CYP3A4 is the main catalyst for noroxycodone formation.[9]

-

In Vivo Pharmacokinetic Studies

In vivo studies in human subjects are essential to understand the formation and disposition of metabolites under physiological conditions.

-

Objective: To measure the plasma and urine concentrations of oxycodone and its metabolites over time following administration.

-

Methodology: Human Clinical Study

-

Study Design: Healthy volunteers are administered a single, controlled oral dose of immediate-release oxycodone (e.g., 10-15 mg).[7][10][11]

-

Sample Collection: Blood and urine samples are collected at predetermined intervals over a period of up to 48-52 hours.[10][11]

-

Sample Processing: Plasma is separated from blood samples. Urine samples may undergo enzymatic hydrolysis to measure total (free and conjugated) metabolite concentrations.[12]

-

Bioanalysis: A validated LC-MS/MS method is used for the simultaneous quantification of oxycodone, noroxycodone, and oxymorphone in plasma and urine.

-

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for quantifying drugs and their metabolites due to its high sensitivity and specificity.

-

Objective: To separate, detect, and quantify oxycodone, noroxycodone, and oxymorphone in biological matrices.

-

Protocol Outline:

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction is performed to isolate the analytes from interfering substances in the plasma or urine matrix.[9][12]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. A C18 column is typically used with a gradient mobile phase (e.g., a mixture of ammonium formate buffer and acetonitrile) to separate oxycodone and its metabolites based on their physicochemical properties. Noroxycodone and oxymorphone are isomers and require effective chromatographic separation for individual quantification.[12]

-

Mass Spectrometric Detection: The separated compounds are ionized, typically using electrospray ionization (ESI). Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard to ensure accurate quantification.[12] For example, the transition for oxymorphone might be m/z 302 -> 284.[12]

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the discovery and quantification of oxycodone metabolites.

Caption: Workflow for identifying oxycodone metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies, establishing the metabolic profile of oxycodone.

Table 1: In Vitro Enzyme Kinetics of Oxycodone Metabolism in Human Liver Microsomes

| Metabolic Reaction | Enzyme | Km (μM) | Reference |

| Oxycodone → Noroxycodone | CYP3A4 | 600 ± 119 | [7] |

| Oxycodone → Oxymorphone | CYP2D6 | 130 ± 33 | [7] |

| Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. |

Table 2: Pharmacokinetic Parameters in Humans after a Single Oral Dose of Oxycodone

| Analyte | Tmax (hours) | Elimination Half-Life (t1/2) (hours) | % of Dose Excreted in Urine | Reference(s) |

| Oxycodone | ~1.3 - 2.6 | ~3.5 - 5.6 | ~8-14% (unchanged) | [4][8][13] |

| Noroxycodone | ~3.0 | N/A | ~7.8% | [9][11] |

| Oxymorphone | ~3.0 | ~7.0 - 9.0 | ~17.1% (total) | [9][11][14] |

| Parameters can vary based on formulation (immediate vs. extended-release) and patient population. |

Table 3: Relative Potency and Receptor Binding

| Compound | µ-Opioid Receptor (MOR) Binding Affinity | Analgesic Potency (Relative to Oxycodone) | Reference(s) |

| Oxycodone | Baseline | 1 | [1][2] |

| Oxymorphone | 3 to 5-fold higher than Oxycodone | 30 to 40-fold greater potency in vitro | [1][2][5] |

| Noroxycodone | Lower than Oxycodone | Less potent than Oxycodone | [1][2] |

Significance of the Discovery

The discovery of oxymorphone as a metabolite of oxycodone has significant implications for clinical practice and drug development.

-

Contribution to Analgesia: While oxymorphone is formed in small amounts, its high potency suggests it may contribute to the overall analgesic effect of oxycodone.[6] However, the extent of this contribution is still debated, as the central opioid effects are thought to be primarily governed by the parent drug.[6]

-

Pharmacogenetic Variability: The production of oxymorphone is almost entirely dependent on CYP2D6, an enzyme known for its significant genetic polymorphism.[3][7] Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers.

-

Poor Metabolizers (PMs): Lack functional CYP2D6 enzymes and produce very little oxymorphone, which may lead to reduced analgesic efficacy in some cases.[3][6]

-

Ultrarapid Metabolizers (UMs): Have multiple copies of the CYP2D6 gene, leading to increased formation of oxymorphone and potentially a higher risk of adverse effects.[3]

-

-

Drug-Drug Interactions: Co-administration of oxycodone with drugs that inhibit or induce CYP2D6 or CYP3A4 can alter its metabolic profile.

-

CYP2D6 Inhibitors (e.g., paroxetine, bupropion): Decrease the formation of oxymorphone.[7][13]

-

CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin): Increase plasma concentrations of oxycodone by blocking its major clearance pathway, which can also shunt more of the parent drug towards the CYP2D6 pathway, increasing oxymorphone levels.[7][13] This can elevate the risk of adverse events, including respiratory depression.[13]

-

CYP3A4 Inducers (e.g., rifampicin, carbamazepine): Can decrease oxycodone plasma concentrations, potentially leading to subtherapeutic effects.[3]

-

Conclusion

The identification of oxymorphone as a key active metabolite of oxycodone represents a critical step in understanding the complete pharmacological profile of this widely used analgesic. Its discovery was made possible by rigorous in vitro and in vivo experimental protocols, underpinned by advanced analytical techniques like LC-MS/MS. Although a product of a minor metabolic pathway, the conversion of oxycodone to the highly potent oxymorphone via the polymorphic CYP2D6 enzyme is a pivotal factor in the inter-individual variability observed in patient response. For researchers and drug development professionals, this metabolic pathway remains a key consideration in the contexts of pharmacogenomics, drug-drug interactions, and the pursuit of safer and more effective pain management strategies.

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB summary: oxycodone pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450-mediated changes in oxycodone pharmacokinetics/pharmacodynamics and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Oxycodone - Wikipedia [en.wikipedia.org]

- 6. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Metabolism of Oxycodone in Human Hepatocytes from Different Age Groups and Prediction of Hepatic Plasma Clearance [frontiersin.org]

- 9. ovid.com [ovid.com]

- 10. diva-portal.org [diva-portal.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxycodone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. medcentral.com [medcentral.com]

Preclinical Safety and Toxicology of Oxymorphone Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals